molecular formula C10H12N2O2S B8550472 N-Benzyl-1-(methylsulfanyl)-2-nitroethen-1-amine CAS No. 61832-43-7

N-Benzyl-1-(methylsulfanyl)-2-nitroethen-1-amine

Cat. No. B8550472
M. Wt: 224.28 g/mol
InChI Key: GGFNXQPGFDGGNP-UHFFFAOYSA-N
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Patent
US04967007

Procedure details

A mixture of nitromethane (4 ml), zeolite, RE 70 Na-Y (500 mg) and benzyl carbonimidodithioic acid dimethyl ester (XI, 500 mg) was refluxed for 110 hr. It was filtered and filtrate concentrated and treated with pet. ether. The solid that separated out was filtered and characterized as compound XII.
[Compound]
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Na-Y
Quantity
500 mg
Type
reactant
Reaction Step One
Name
benzyl carbonimidodithioic acid dimethyl ester
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3](SC)=[N:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[N+:14]([CH3:17])([O-:16])=[O:15]>>[CH2:5]([NH:4][C:3]([S:2][CH3:1])=[CH:17][N+:14]([O-:16])=[O:15])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
zeolite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Na-Y
Quantity
500 mg
Type
reactant
Smiles
Name
benzyl carbonimidodithioic acid dimethyl ester
Quantity
500 mg
Type
reactant
Smiles
CSC(=NCC1=CC=CC=C1)SC
Name
Quantity
4 mL
Type
reactant
Smiles
[N+](=O)([O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 110 hr
Duration
110 h
FILTRATION
Type
FILTRATION
Details
It was filtered
CONCENTRATION
Type
CONCENTRATION
Details
filtrate concentrated
ADDITION
Type
ADDITION
Details
treated with pet. ether
CUSTOM
Type
CUSTOM
Details
The solid that separated out
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)NC(=C[N+](=O)[O-])SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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